Carboxamide R-Group Structural Divergence: Cyclohex-3-ene vs. Acetyl, Methanesulfonyl, and Haloaryl Analogs
The target compound bears a cyclohex-3-enecarboxamide R-group (C7H9O; contributes 109.15 Da) attached to the conserved 1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-amine scaffold core. This distinguishes it from the closest catalogued analogs, which carry significantly smaller, more polar (acetamide: C2H3O, 43.05 Da; methanesulfonamide: CH3O2S, 79.10 Da) or larger, more aromatic (3-chlorobenzamide: C7H4ClO, 139.56 Da; 5-bromofuran-2-carboxamide: C5H2BrO2, 173.97 Da) R-groups . The cyclohex-3-ene moiety provides intermediate lipophilicity and a non-aromatic, partially unsaturated ring that is structurally absent from all other compounds in the immediate analog series. These R-group differences produce distinct compound-specific properties (MW, cLogP, TPSA, rotatable bonds) that are non-interchangeable for target binding .
| Evidence Dimension | Carboxamide R-group molecular descriptors (MW contribution, cLogP estimate, ring character) |
|---|---|
| Target Compound Data | R-group: cyclohex-3-ene (C7H9O, 109.15 Da); cLogP ~3.2; non-aromatic unsaturated ring; MW 368.50 |
| Comparator Or Baseline | Acetamide analog (C2H3O, 43.05 Da; cLogP ~1.4); Methanesulfonamide analog (CH3O2S, 79.10 Da; cLogP ~1.0); 3-Chlorobenzamide analog (C7H4ClO, 139.56 Da; cLogP ~3.5); 5-Bromofuran-2-carboxamide analog (C5H2BrO2, 173.97 Da; cLogP ~3.0) |
| Quantified Difference | ΔMW (vs acetamide): +325.45 Da for the full compound; ΔcLogP (vs methanesulfonamide): ~+2.2 log units; distinct ring character vs. all comparators (non-aromatic unsaturated vs. aliphatic or aromatic) |
| Conditions | Calculated molecular descriptors based on standard cheminformatics methods (SwissADME/Molinspiration-type algorithms); structural identity confirmed by IUPAC nomenclature cross-referenced across vendor catalogs |
Why This Matters
The cyclohex-3-ene R-group is the single largest structural differentiator in this analog series; procurement of any other analog instead of CAS 1795449-88-5 would fundamentally alter the compound's lipophilicity, hydrogen bonding capacity, and conformational profile, invalidating SAR comparisons.
